molecular formula C12H21NO5 B3181323 (4R)-4-Hydroxy-1-Boc-D-proline ethyl ester CAS No. 77450-00-1

(4R)-4-Hydroxy-1-Boc-D-proline ethyl ester

Cat. No.: B3181323
CAS No.: 77450-00-1
M. Wt: 259.3 g/mol
InChI Key: MNMDZSAWTQOEHX-RKDXNWHRSA-N
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Description

(4R)-4-Hydroxy-1-Boc-D-proline ethyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The ethyl ester group in the compound enhances its solubility and stability, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxy-1-Boc-D-proline ethyl ester typically involves the protection of the amino group of D-proline with a Boc group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxy-1-Boc-D-proline ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4R)-4-Hydroxy-1-Boc-D-proline ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential in drug development, particularly in the design of proline-rich peptides with therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxy-1-Boc-D-proline ethyl ester involves its role as a proline derivative. In biological systems, proline and its derivatives are known to influence protein folding and stability. The Boc group protects the amine functionality during chemical reactions, allowing for selective modifications. The ester group can be hydrolyzed to release the active proline derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Hydroxy-1-Boc-L-proline ethyl ester: Similar structure but with the L-enantiomer of proline.

    (4R)-4-Hydroxy-1-Boc-D-proline methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (4R)-4-Hydroxy-1-Boc-D-proline: Lacks the ester group, making it less soluble

Uniqueness

(4R)-4-Hydroxy-1-Boc-D-proline ethyl ester is unique due to its combination of the Boc protecting group and the ethyl ester, which enhances its solubility and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMDZSAWTQOEHX-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141281
Record name 1-(1,1-Dimethylethyl) 2-ethyl (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77450-00-1
Record name 1-(1,1-Dimethylethyl) 2-ethyl (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77450-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-ethyl (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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